
9-(2,2-Dichlorocyclopropyl)carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,2-Dichlorocyclopropyl)carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a dichlorocyclopropyl group attached to the nitrogen atom of the carbazole ring. Carbazole derivatives are known for their diverse applications in organic chemistry, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,2-Dichlorocyclopropyl)carbazole typically involves the reaction of carbazole with 2,2-dichlorocyclopropane under specific conditions. One common method involves the use of potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) as the solvent. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-(2,2-Dichlorocyclopropyl)carbazole undergoes various chemical reactions, including:
Alcoholysis: Reaction with alcohols in the presence of t-BuOK and DMSO, leading to the formation of N-(1-alkoxy-2-propynyl) derivatives.
Hydrolysis: Reaction with aqueous dioxane in the presence of sulfuric acid, yielding heterocyclic amines and 2-propynal.
Common Reagents and Conditions
Alcoholysis: t-BuOK, DMSO, and alcohols (e.g., methanol, isopropyl alcohol).
Hydrolysis: Aqueous dioxane and sulfuric acid.
Major Products Formed
Alcoholysis: N-(1-alkoxy-2-propynyl) derivatives.
Hydrolysis: Heterocyclic amines and 2-propynal.
Scientific Research Applications
9-(2,2-Dichlorocyclopropyl)carbazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-(2,2-Dichlorocyclopropyl)carbazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the electron-donating properties of the carbazole ring and the electron-withdrawing nature of the dichlorocyclopropyl group. These interactions can influence various biochemical pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 10-(2,2-Dichlorocyclopropyl)phenothiazine
- 10-(2,2-Dichlorocyclopropyl)phenoxazine
Uniqueness
9-(2,2-Dichlorocyclopropyl)carbazole is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
53828-69-6 |
|---|---|
Molecular Formula |
C15H11Cl2N |
Molecular Weight |
276.2 g/mol |
IUPAC Name |
9-(2,2-dichlorocyclopropyl)carbazole |
InChI |
InChI=1S/C15H11Cl2N/c16-15(17)9-14(15)18-12-7-3-1-5-10(12)11-6-2-4-8-13(11)18/h1-8,14H,9H2 |
InChI Key |
IBFIOKPQHQXXKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)N2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


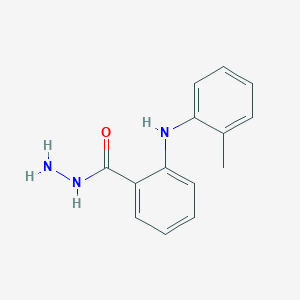

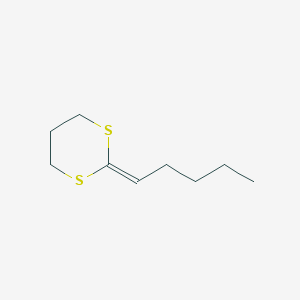
![Cyclopentanone, 2-[bis(4-methylphenyl)methylene]-](/img/structure/B14639166.png)
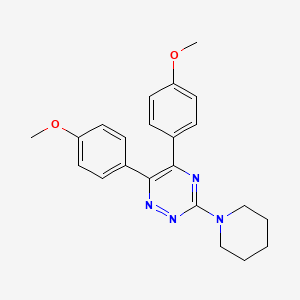
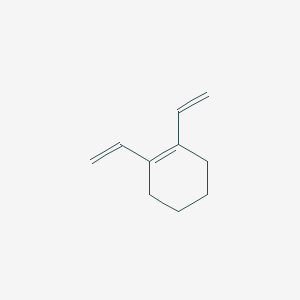
![2-Cyclopropyl-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL](/img/structure/B14639194.png)
![1-[(5-Ethylpyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14639195.png)
![N-Carbamoyl-2-cyano-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14639203.png)
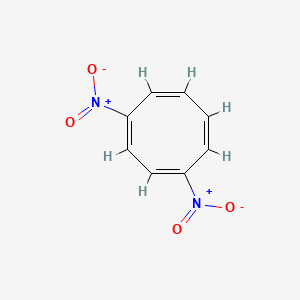
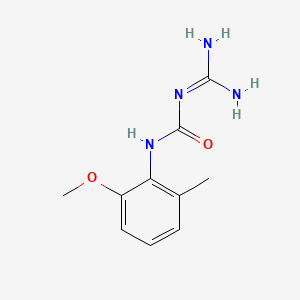
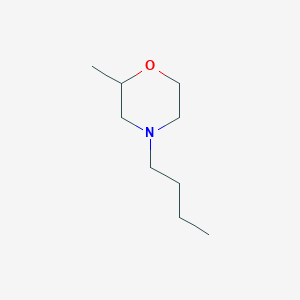

![(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14639229.png)
